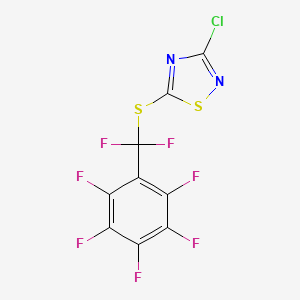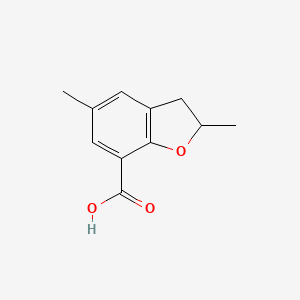
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and dehydrating agents.
Industrial Production Methods
Industrial production of benzofuran derivatives can involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis is also prevalent in industrial settings to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the benzofuran ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
Uniqueness
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in different biological activities and chemical reactivity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-6-3-8-5-7(2)14-10(8)9(4-6)11(12)13/h3-4,7H,5H2,1-2H3,(H,12,13) |
Clave InChI |
ZNAHOTRZSNKLCL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)C(=CC(=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


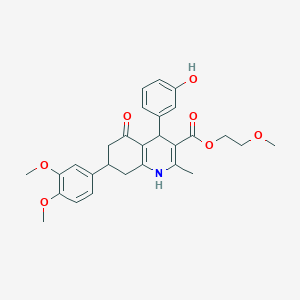
![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
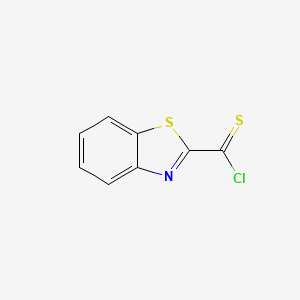
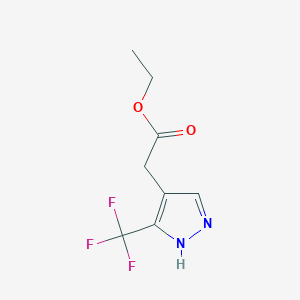



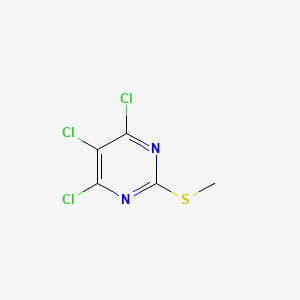
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

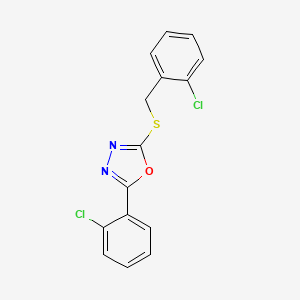
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
